Isopropyl p-nitrobenzenesulfonate
Overview
Description
Isopropyl p-nitrobenzenesulfonate is an organic compound with the molecular formula C9H11NO5S. It is a derivative of benzenesulfonic acid, where the sulfonate group is substituted with an isopropyl group and a nitro group at the para position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl p-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene. A common method includes the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions such as molar ratio of reactants, reaction temperature, and liquid hourly space velocity are optimized to achieve high conversion rates and yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using advanced microreactor technology. This method enhances process safety and reduces reaction time compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: Isopropyl p-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as chloride salts (e.g., Bu4NCl, PPNCl) are commonly used in these reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be used to convert the nitro group to an amine.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using chloride salts can yield isopropyl p-chlorobenzenesulfonate.
Reduction: The reduction of the nitro group results in isopropyl p-aminobenzenesulfonate.
Scientific Research Applications
Isopropyl p-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl p-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can engage in nucleophilic substitution. These interactions can modify the activity of enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
- Methyl p-nitrobenzenesulfonate
- Ethyl p-nitrobenzenesulfonate
- Benzyl p-nitrobenzenesulfonate
Comparison: Isopropyl p-nitrobenzenesulfonate is unique due to the presence of the isopropyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and benzyl counterparts. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with nucleophiles and other reagents .
Properties
IUPAC Name |
propan-2-yl 4-nitrobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMEAIANCBOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171372 | |
Record name | Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-67-7 | |
Record name | Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl p-nitrobenzenesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL NOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5MNL2SQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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